CVN293 Demonstrates Sub-50 nM Potency Against Both Human and Mouse KCNK13, Slightly Outperforming the Prototype Inhibitor C101248
CVN293 exhibits potent inhibition of human KCNK13 with an IC50 of 41 nM and mouse KCNK13 with an IC50 of 28 nM . In direct comparison, the first-generation THIK-1 inhibitor C101248 inhibits both human and mouse THIK-1 with an IC50 of approximately 50 nM [1]. CVN293 thus provides a modest but measurable improvement in potency for human KCNK13 (41 nM vs. 50 nM).
| Evidence Dimension | Inhibitory potency (IC50) against human KCNK13 |
|---|---|
| Target Compound Data | 41 nM (hKCNK13), 28 nM (mKCNK13) |
| Comparator Or Baseline | C101248: ~50 nM (human and mouse THIK-1) |
| Quantified Difference | ~18% lower IC50 for human target (41 nM vs 50 nM) |
| Conditions | Electrophysiological assays measuring K+ channel inhibition |
Why This Matters
For researchers requiring the most potent tool compound available for KCNK13 inhibition, CVN293 offers a measurable potency advantage over the earlier tool compound C101248.
- [1] Ossola, B., Rifat, A., Rowland, A., Matthews, K., Bürli, R. W., Doyle, K. J., ... & Dawson, L. A. (2023). Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome. Neuropharmacology, 224, 109330. View Source
